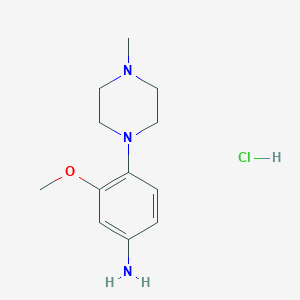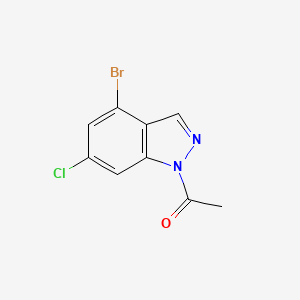
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions of the indazole ring, respectively, and an ethanone group attached to the nitrogen atom of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves multiple steps:
Chlorination and Bromination: The starting material, 2-fluoroaniline, is first chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Diazotization and Reaction with Formaldoxime: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the ethanone group.
Major Products Formed
Substitution Products: Various substituted indazole derivatives can be formed depending on the reagents used.
Oxidation Products: The major product of oxidation is 1-(4-bromo-6-chloro-1H-indazol-1-yl)acetic acid.
Reduction Products: The major product of reduction is 1-(4-bromo-6-chloro-1H-indazol-1-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in cells. The bromine and chlorine atoms on the indazole ring may play a role in its binding affinity to these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-1H-indazol-1-yl)ethanone: This compound is similar in structure but lacks the bromine atom at the 4 position.
1-(4-Bromo-1H-indazol-1-yl)ethanone: This compound is similar but lacks the chlorine atom at the 6 position.
Uniqueness
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which may contribute to its distinct chemical and biological properties. The combination of these halogen atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
1-(4-bromo-6-chloroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3 |
Clave InChI |
RJYHENAWLSBCHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


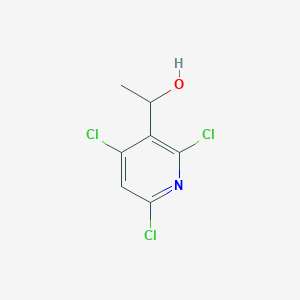


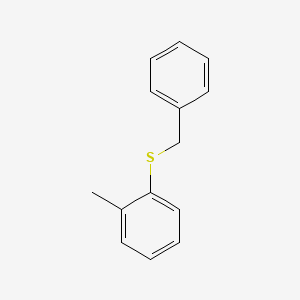
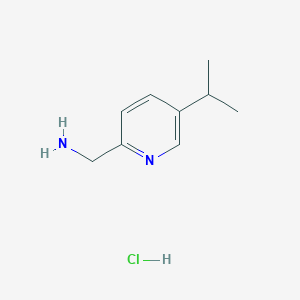

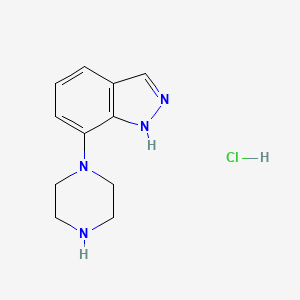
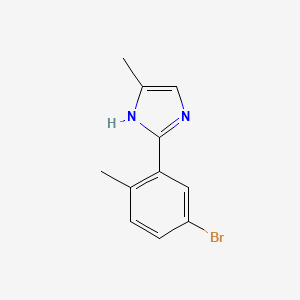
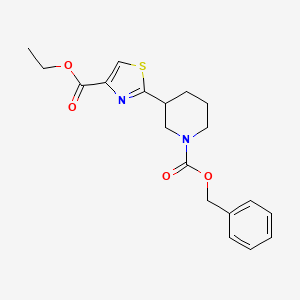
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
